3-Ethyl-5-(trifluoromethoxy)benzoic acid
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Overview
Description
3-Ethyl-5-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C10H9F3O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an ethyl group and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(trifluoromethoxy)benzoic acid typically involves the introduction of the ethyl and trifluoromethoxy groups onto a benzoic acid precursor. One common method is through electrophilic aromatic substitution reactions, where the benzene ring is functionalized with the desired substituents. For instance, the trifluoromethoxy group can be introduced using trifluoromethyl ethers, while the ethyl group can be added via Friedel-Crafts alkylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to achieve high yields. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-Ethyl-5-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development. The ethyl group can influence the compound’s binding affinity to target proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)benzoic acid: Lacks the ethyl group, resulting in different chemical and biological properties.
3-Ethylbenzoic acid: Lacks the trifluoromethoxy group, affecting its reactivity and applications.
5-(Trifluoromethoxy)benzoic acid: Similar structure but without the ethyl group, leading to variations in its chemical behavior.
Uniqueness
The combination of these functional groups enhances its versatility in various research and industrial contexts .
Properties
Molecular Formula |
C10H9F3O3 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
3-ethyl-5-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C10H9F3O3/c1-2-6-3-7(9(14)15)5-8(4-6)16-10(11,12)13/h3-5H,2H2,1H3,(H,14,15) |
InChI Key |
YNMBUOTXTUVNQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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